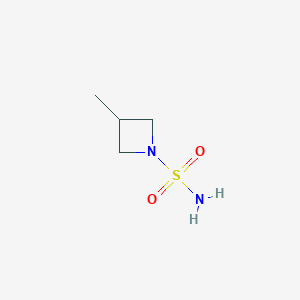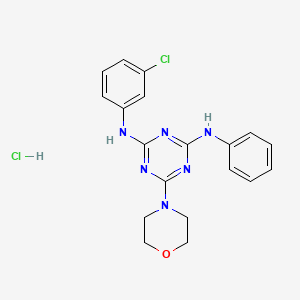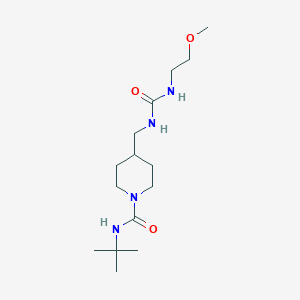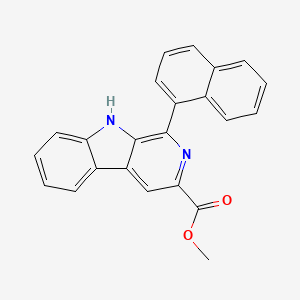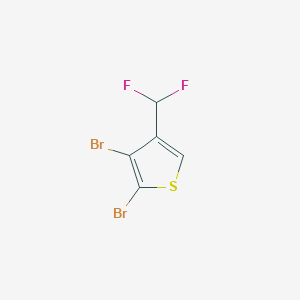![molecular formula C6H11N3O2 B2456494 2-[2-(1H-1,2,4-トリアゾール-1-イル)エトキシ]エタン-1-オール CAS No. 1248039-33-9](/img/structure/B2456494.png)
2-[2-(1H-1,2,4-トリアゾール-1-イル)エトキシ]エタン-1-オール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol” is a type of organic compound that contains a 1,2,4-triazole ring. This type of compound has been found in various studies to have potential biological activities .
Synthesis Analysis
The synthesis of similar 1,2,4-triazole derivatives has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis
The molecular structure of similar 1,2,4-triazole derivatives has been established by NMR and MS analysis . The IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 .Chemical Reactions Analysis
The chemical reactions involving similar 1,2,4-triazole derivatives have been studied. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized .Physical And Chemical Properties Analysis
The physical and chemical properties of similar 1,2,4-triazole derivatives have been analyzed. For instance, the IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 .作用機序
Target of Action
Similar compounds, such as 1,2,4-triazole derivatives, have been reported to exhibit potent inhibitory activities against cancer cell lines . These compounds may interact with various targets within these cells, leading to their cytotoxic effects.
Mode of Action
It is suggested that similar 1,2,4-triazole derivatives inhibit the proliferation of cancer cells by inducing apoptosis . Apoptosis is a form of programmed cell death, which, when induced, leads to the orderly and efficient removal of damaged cells.
Biochemical Pathways
For instance, it might affect the balance between pro-apoptotic and anti-apoptotic proteins within the cell, tipping the balance in favor of cell death .
Pharmacokinetics
The presence of the 1,2,4-triazole ring in its structure suggests that it may form hydrogen bonds with different targets, potentially improving its pharmacokinetic properties .
Result of Action
Similar 1,2,4-triazole derivatives have been shown to exhibit cytotoxic activities against cancer cell lines . This suggests that 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol may also have cytotoxic effects, leading to the death of cancer cells.
実験室実験の利点と制限
One advantage of using 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol in lab experiments is its relatively low toxicity compared to other chemical compounds. It is also relatively easy to synthesize and purify, making it a convenient compound to work with. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol. One direction is to investigate its potential as a therapeutic agent for infectious diseases, such as bacterial and fungal infections. Another direction is to explore its potential as an anticancer agent, particularly in combination with other chemotherapeutic drugs. Additionally, further research is needed to fully understand its mechanism of action and to identify its molecular targets.
合成法
2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol can be synthesized by reacting 2-bromoethanol with 1-(1H-1,2,4-triazol-1-yl)ethanone in the presence of a base such as potassium carbonate. The reaction proceeds via an SN2 mechanism, resulting in the formation of 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol as a white solid with a melting point of 67-69°C. The purity of the compound can be confirmed using NMR and IR spectroscopy.
科学的研究の応用
- 研究者らは、新規な1,2,4-トリアゾール誘導体を合成し、ヒト癌細胞株に対する細胞毒性を評価しました。 1,3-ジフェニル-2-(1H-1,2,4-トリアゾール-1-イル)プロパン-1-オンおよび1,4-ジフェニル-2-(1H-1,2,4-トリアゾール-1-イル)ブタン-1,4-ジオンなどの、この骨格から誘導された化合物は、癌細胞、特にHeLa細胞株に対して有望な細胞毒性を示しました .
- MCF-7腫瘍細胞を含む研究では、研究者らは、この化合物がアポトーシス経路に与える影響を調べました。 フローサイトメトリー分析により、アポトーシス誘導の可能性が明らかになりました .
- 1,2,4-トリアゾールのための効率的で持続可能な合成経路が開発されました。 この方法は、グリーンケミストリーの原則を強調しながら、異なる官能基を持つトリアゾールの迅速な構築を可能にします .
- 1,2,4-トリアゾール環を含む、窒素原子を含む複素環式化合物は、必須のファーマコフォアとして役立ちます。 これらの骨格は、さまざまな標的に水素結合を形成し、薬物動態と薬理学的特性を強化します .
- 2,2,2-トリクロロエチルイミデートとPTSAを触媒として使用した1,2,4-トリアゾールの合成は、簡便で環境に優しい方法を示しています。 このアプローチは、優れた効率で目的のトリアゾールを生成します .
抗癌剤
アポトーシス調節
持続可能な合成
ファーマコフォア骨格
触媒的応用
Safety and Hazards
特性
IUPAC Name |
2-[2-(1,2,4-triazol-1-yl)ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c10-2-4-11-3-1-9-6-7-5-8-9/h5-6,10H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYKYRPBZOITIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

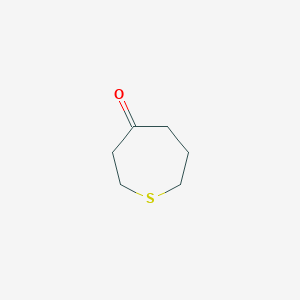
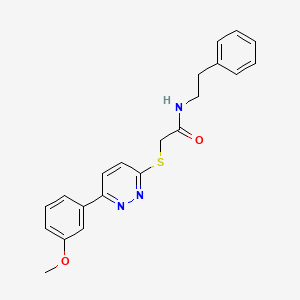
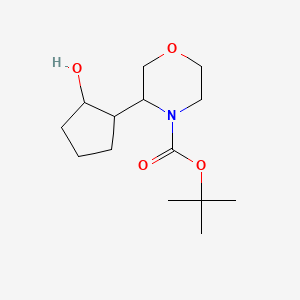
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-sulfonyl fluoride](/img/structure/B2456415.png)


![2-(3-chlorophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2456420.png)
